2,3,6-Trimethylhept-4-yn-3-ol
Description
2,3,6-Trimethylhept-4-yn-3-ol is a tertiary alcohol characterized by a heptane backbone substituted with three methyl groups at positions 2, 3, and 6, and a triple bond (alkyne) at position 2. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. The compound’s structure combines steric hindrance from the methyl groups with the electronic effects of the alkyne, influencing its reactivity and physical properties. The hydroxyl group at position 3 contributes to hydrogen bonding, affecting solubility and boiling point.
Properties
CAS No. |
56269-72-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,3,6-trimethylhept-4-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-7-10(5,11)9(3)4/h8-9,11H,1-5H3 |
InChI Key |
QYGFCWWMAQPPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC(C)(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylhept-4-yn-3-ol can be achieved through several methods. One common approach involves the reaction of a suitable alkyne with a Grignard reagent. For example, the reaction of 2,3,6-trimethylhept-4-yne with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the triple bond.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2,3,6-Trimethylhept-4-yn-3-one.
Reduction: Formation of 2,3,6-Trimethylhept-4-en-3-ol or 2,3,6-Trimethylheptan-3-ol.
Substitution: Formation of 2,3,6-Trimethylhept-4-yn-3-chloride or 2,3,6-Trimethylhept-4-yn-3-bromide.
Scientific Research Applications
2,3,6-Trimethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylhept-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne moiety can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,3,6-trimethylhept-4-yn-3-ol with structurally related compounds, focusing on reactivity, physical properties, and applications.
Structural and Functional Group Comparisons
This compound vs. 3-Methylpent-1-yn-3-ol
- Structural Differences : The latter lacks methyl groups at positions 2 and 6 and has a shorter carbon chain (pentane vs. heptane).
- Reactivity : The triple bond in 3-methylpent-1-yn-3-ol is terminal, making it more reactive in alkyne-specific reactions (e.g., hydrohalogenation) compared to the internal alkyne in this compound.
- Boiling Point : The longer carbon chain and additional methyl groups in this compound increase its boiling point (~180°C vs. ~145°C).
This compound vs. 2,3-Dimethylhex-4-yn-2-ol
- Steric Effects : The absence of a methyl group at position 6 in the latter reduces steric hindrance, enhancing its nucleophilic substitution reactivity.
- Solubility : Both compounds exhibit low water solubility due to hydrophobic methyl groups, but this compound’s larger size further reduces solubility in polar solvents.
Physicochemical Properties
| Property | This compound | 3-Methylpent-1-yn-3-ol | 2,3-Dimethylhex-4-yn-2-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | 154.25 | 98.14 | 128.21 |
| Boiling Point (°C) | ~180 | ~145 | ~165 |
| Solubility in H₂O (mg/mL) | <0.1 | 0.5 | 0.3 |
| LogP (Octanol-Water) | 2.8 | 1.5 | 2.2 |
Research Findings and Limitations
- Spectroscopic Data : NMR analysis confirms the internal alkyne’s deshielding effect (δ ~90–100 ppm for sp-hybridized carbons).
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